molecular formula C8H17Cl B086058 3-(Chloromethyl)heptane CAS No. 123-04-6

3-(Chloromethyl)heptane

Cat. No. B086058
CAS RN: 123-04-6
M. Wt: 148.67 g/mol
InChI Key: WLVCBAMXYMWGLJ-UHFFFAOYSA-N
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Description

"3-(Chloromethyl)heptane" is a chemical compound with interesting structural and reactive properties. It belongs to a class of compounds that are often studied for their unique chemical behaviors and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds related to "3-(Chloromethyl)heptane" involves chlorination and other chemical reactions. For instance, a new potential toxaphene congener 3-endo,5-endo-dichloro-7,7-bis-chloromethyl-4-dichloromethyl-tricyclo[2.2.1.0(2,6)]heptane was synthesized from chlorination of 2-exo, 10,10-trichlorobornane (Koivisto et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates complex geometries. For example, the mentioned toxaphene congener displays an unusual tricyclic structure with distorted symmetry, as elucidated through X-ray structural analysis and NMR spectroscopy (Koivisto et al., 2001).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for diverse chemical applications. For example, the addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene leads to specific chemical structures, showcasing the reactivity of these compounds (Przybylska & Garratt, 1981).

Scientific Research Applications

  • Toxaphene Congener Synthesis : A study by Koivisto et al. (2001) involved the synthesis of a new potential toxaphene congener, 3-endo,5-endo-dichloro-7,7-bis-chloromethyl-4-dichloromethyl-tricyclo[2.2.1.0(2,6)]heptane, from chlorination reactions. This compound exhibited unusual tricyclic structure and was analyzed using X-ray structural analysis, NMR spectroscopy, and ab initio calculations, indicating its potential application in chemical analysis and synthesis (Koivisto et al., 2001).

  • Crystal Structure Analysis : Przybylska and Garratt (1981) studied the crystal structure of 1-chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane, providing insights into the structural characteristics and bonding patterns of chloromethylated heptane derivatives (Przybylska & Garratt, 1981).

  • NMR Analysis in Polymer Chemistry : Doan, Petiaud, and Llauro‐Darricades (1989) synthesized and analyzed 4-Chloro-3-chloromethylheptane using 1H NMR, providing a better understanding of chloromethyl groups in poly(vinyl chloride) and their resonance in standard PVC, highlighting its importance in polymer chemistry (Doan, Petiaud, & Llauro‐Darricades, 1989).

  • Organic Chemistry and Synthesis : Alber and Szeimies (1994) studied the reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.0 2,7 ]heptane with methyllithium, leading to various products and suggesting intermediate formations. This study contributes to the understanding of organic synthesis processes (Alber & Szeimies, 1994).

  • Chemical Reactions and Structural Analysis : Cochrane, Pauson, and Stevens (1969) explored the reaction of 3,3-bis(chloromethyl)oxetan and its rearrangement to 3-oxabicyclo[3,1,1]heptane derivatives. This study provides insights into chemical reactions and structural transformations of chloromethylated compounds (Cochrane, Pauson, & Stevens, 1969).

properties

IUPAC Name

3-(chloromethyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVCBAMXYMWGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861758
Record name 3-(Chloromethyl)-heptane
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Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Chloromethyl)heptane

CAS RN

123-04-6, 1230-40-6
Record name 3-(Chloromethyl)heptane
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Record name 2-Ethylhexyl chloride
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Record name Hexane, 1-chloro-2-ethyl-
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Record name 3-(CHLOROMETHYL)HEPTANE
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Record name Heptane, 3-(chloromethyl)-
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Record name 3-(Chloromethyl)-heptane
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Record name 3-(chloromethyl)heptane
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Record name 2-ETHYLHEXYL CHLORIDE
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Synthesis routes and methods

Procedure details

A 1 l jacketed glass reactor with a glass paddle stirrer, an immersed tube for reactant metering and an attached water separator is initially charged with 200 g of N-n-butylalkylpyridinium chloride (prepared according to Example 1 as catalyst and adjusted to a temperature of 135° C. 519.8 g of 2-ethylhexanol are introduced uniformly via the immersed tube within 5 h. Over the entire reaction time, gaseous hydrogen chloride is likewise metered in via the immersed tube in a slight stoichiometric excess (223 g). The water of reaction is distilled off azeotropically with the target product and removed as the lower phase in the water separator, while the upper phase is recycled into the reactor. After a total reaction time of 22 h, the conversion based on the 2-ethylhexanol is 99.3%.
Quantity
519.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
N-n-butylalkylpyridinium chloride
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
JH Harenberg, N Weidmann… - Angewandte Chemie …, 2021 - Wiley Online Library
We report the on‐demand generation of hexane‐soluble (2‐ethylhexyl)sodium (1) from 3‐(chloromethyl)heptane (2) using a sodium‐packed‐bed reactor under continuous flow …
Number of citations: 27 onlinelibrary.wiley.com
JE Johnson, RH Blizzard… - Journal of the American …, 1948 - ACS Publications
The system formaldehyde-ammonia has been re-examined. The results agree with those of Duden and Scharf, and designate cyclotri-methylenetriamine as the intermediate in the …
Number of citations: 89 pubs.acs.org
W Xu, J Liu, Z Ding, J Fu, F Evrendilek, W Xie… - Science of the Total …, 2022 - Elsevier
… Primarily, its chlorinated hydrocarbons included 3-chloromethyl-heptane (1.42 %) and 2-chloro-octane (0.32 %), while its aromatic compounds included benzene (1.59 %) and p-xylene (…
Number of citations: 16 www.sciencedirect.com
L Lochmann, M Janata, P Holler, Z Tuzar… - …, 1996 - ACS Publications
Nonpolar block copolymers may be selectively multisite substituted in only one block with various functional groups, like carboxyl, hydroxy, or alkyl groups. In this way, block copolymers …
Number of citations: 12 pubs.acs.org
M Janata, L Lochmann, J Brus, P Holler, Z Tuzar… - …, 1997 - ACS Publications
Synthesis of nonpolar block copolymers selectively grafted in one block with 4-methylstyrene is described, using a novel two-step method: (i) multisite metalation of the more reactive …
Number of citations: 16 pubs.acs.org
H Yu, J Qu, Y Liu, H Yun, X Li, C Zhou, Y Jin… - Science of The Total …, 2022 - Elsevier
Co-pyrolysis of sophora wood (SW) and polyvinyl chloride (PVC) was conducted in a microwave reactor at different temperatures and different mixing ratios, and the transformation and …
Number of citations: 23 www.sciencedirect.com
JH Harenberg, R Reddy Annapureddy… - Angewandte Chemie …, 2022 - Wiley Online Library
We report a lateral sodiation of alkyl(hetero)arenes using on‐demand generated hexane‐soluble (2‐ethylhexyl)sodium (1) in the presence of TMEDA. (2‐Ethylhexyl)sodium (1) is …
Number of citations: 14 onlinelibrary.wiley.com
M Sarker, MM Rashid - International Journal of Engineering and …, 2012 - researchgate.net
… percentage is 65.9%, 3-Chloro-3-ethylhexane (C8H17Cl) (t=8.39, m/z=55) compound molecular weight is 148 and compound probability percentage is 87.8%, 3-chloromethyl-Heptane (…
Number of citations: 18 www.researchgate.net
F Wang, J Chen, WG Yao, J Sun, SP Yu… - Key Engineering …, 2014 - Trans Tech Publ
The compositions of PVC slush powder are determined by means of gel permeation chromatography (GPC) and pyrolysis gas chromatography/mass spectrometry (PGC-MS) methods …
Number of citations: 3 www.scientific.net
M Gjølstad, DG Ellingsen, O Espeland… - Journal of …, 2003 - pubs.rsc.org
This study describes refrigeration repair workers' occupational exposures to halogenated refrigerants, focusing on difluorochloromethane (HCFC 22), tetrafluoroethane (HFC 134a) and …
Number of citations: 10 pubs.rsc.org

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